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Compound of Interest

Compound Name: FR 901379

CAS No.: 144371-88-0

Cat. No.: B15582353

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
FR901379 is a naturally occurring cyclic lipopeptide belonging to the echinocandin class of

antifungal agents. It is the precursor to the semi-synthetic drug micafungin. The primary

mechanism of action of FR901379 is the non-competitive inhibition of β-(1,3)-D-glucan

synthase, an essential enzyme for the synthesis of the fungal cell wall. This specific mode of

action provides a significant therapeutic window, as mammalian cells lack a cell wall. However,

like other echinocandins, FR901379 is susceptible to chemical degradation, particularly in

aqueous solutions, which presents a challenge for the development of stable pharmaceutical

formulations.

These application notes provide a comprehensive guide to understanding the stability profile of

FR901379 and developing stable formulations, primarily focusing on lyophilized powders for

injection. The protocols and data presented are based on published information for FR901379

and its closely related analogue, micafungin.
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Signaling Pathway of FR901379
FR901379 targets the fungal cell wall, a structure essential for maintaining cell integrity and

viability that is absent in mammalian cells.
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Caption: Mechanism of action of FR901379.

Stability Profile of FR901379
The stability of FR901379 is influenced by several factors, with pH being the most critical.

pH-Dependent Degradation: Echinocandins, including FR901379, are known to be unstable in

neutral to alkaline aqueous solutions. The primary degradation pathway involves the hydrolysis

of the hemiaminal linkage within the cyclic peptide core, leading to a ring-opened, inactive

product. The rate of this degradation is significantly accelerated at physiological and higher pH

values. Conversely, FR901379 exhibits greater stability in acidic conditions, typically in a pH

range of 4.5 to 6.0.

Temperature and Light: Elevated temperatures will accelerate the degradation of FR901379.

Therefore, formulations should be stored at controlled room temperature or under refrigeration.

While specific photostability data for FR901379 is not readily available, it is general practice to

protect parenteral products from light.

Formulation Strategies for Stabilization
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Given its instability in aqueous solutions, lyophilization (freeze-drying) is the most effective

strategy for producing a stable, long-shelf-life formulation of FR901379. A typical lyophilized

formulation consists of the active pharmaceutical ingredient (API) and one or more excipients

that serve as cryoprotectants, lyoprotectants, and bulking agents.

Commonly Used Excipients for Lyophilized Formulations:

Excipient Category Example(s) Function(s)

Bulking Agents Mannitol, Lactose

Provide structure and bulk to

the lyophilized cake, ensuring

a robust and elegant

appearance.

Cryoprotectants Sucrose, Trehalose, Mannitol

Protect the API from

denaturation and aggregation

during the freezing process.

Lyoprotectants Sucrose, Trehalose

Protect the API from stress

during the drying process and

stabilize the amorphous phase

in the final dried product.

pH Modifiers Citric Acid, Sodium Hydroxide

Adjust the pH of the pre-

lyophilization solution to the

optimal range for API stability

(typically pH 5.0-7.0 for

micafungin reconstitution)[1].

Experimental Protocols
Protocol 1: Preparation of a Lyophilized FR901379
Formulation
This protocol describes a general procedure for preparing a lyophilized formulation of

FR901379 suitable for stability studies.

Materials:
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FR901379

Mannitol

Sucrose

Citric Acid

Sodium Hydroxide

Water for Injection (WFI)

Sterile vials and stoppers

Equipment:

Analytical balance

pH meter

Volumetric flasks and pipettes

Sterile filtration unit (0.22 µm filter)

Lyophilizer (freeze-dryer)

Procedure:

Solution Preparation:

In a volumetric flask, dissolve the desired amount of FR901379 in WFI.

Add the calculated amounts of mannitol and sucrose and dissolve completely.

Adjust the pH of the solution to the target range (e.g., 5.5 - 6.5) using a dilute solution of

citric acid or sodium hydroxide.

Bring the solution to the final volume with WFI.
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Sterile Filtration:

Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.

Filling:

Aseptically fill the sterile solution into sterile vials.

Partially insert sterile lyophilization stoppers onto the vials.

Lyophilization Cycle:

Load the filled vials into the lyophilizer.

Execute a validated lyophilization cycle, which typically includes freezing, primary drying

(sublimation), and secondary drying (desorption) phases.

Stoppering and Sealing:

At the end of the cycle, fully stopper the vials under vacuum or nitrogen atmosphere.

Remove the vials from the lyophilizer and secure the stoppers with aluminum seals.
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Caption: Lyophilization process workflow.

Protocol 2: Stability-Indicating HPLC Method for
FR901379
This protocol is adapted from a validated method for micafungin and is suitable for assessing

the stability of FR901379 and separating it from its degradation products.
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Chromatographic Conditions:

Parameter Condition

Column C18, 4.6 x 250 mm, 5 µm

Mobile Phase

Isocratic mixture of acetonitrile and a suitable

buffer (e.g., phosphate or acetate buffer), pH

adjusted to the acidic range (e.g., pH 3.0-4.0).

The exact ratio should be optimized to achieve

good separation.

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection Wavelength 210 nm

Injection Volume 20 µL

Procedure:

Standard Preparation:

Prepare a stock solution of FR901379 reference standard in a suitable solvent (e.g.,

methanol or a mixture of water and acetonitrile).

Prepare working standards by diluting the stock solution to the desired concentration

range.

Sample Preparation:

Reconstitute the lyophilized FR901379 formulation with a known volume of diluent.

Dilute the reconstituted solution to a concentration within the linear range of the assay.

Analysis:

Inject the standard and sample solutions into the HPLC system.
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Identify and quantify FR901379 and any degradation products by comparing their

retention times and peak areas to the reference standard.

Protocol 3: Forced Degradation Studies
Forced degradation studies are essential to establish the degradation pathways of FR901379

and to validate the stability-indicating nature of the analytical method.

Stress Conditions:

Condition Suggested Protocol

Acid Hydrolysis
Incubate FR901379 solution in 0.1 N HCl at

60°C for a specified period (e.g., 2, 4, 8 hours).

Base Hydrolysis

Incubate FR901379 solution in 0.1 N NaOH at

room temperature for a specified period (e.g.,

30, 60, 120 minutes).

Oxidation

Treat FR901379 solution with 3% H₂O₂ at room

temperature for a specified period (e.g., 1, 2, 4

hours).

Thermal Degradation

Expose solid FR901379 or its lyophilized

formulation to dry heat (e.g., 80°C) for a

specified period (e.g., 24, 48, 72 hours).

Photostability

Expose FR901379 solution and solid to light

providing an overall illumination of not less than

1.2 million lux hours and an integrated near

ultraviolet energy of not less than 200 watt

hours/square meter (as per ICH Q1B

guidelines).

Procedure:

Expose FR901379 to the stress conditions outlined above.

At specified time points, withdraw samples and neutralize if necessary.
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Analyze the samples using the stability-indicating HPLC method to determine the extent of

degradation and to observe the formation of degradation products.

Data Presentation
The following tables provide a template for summarizing the quantitative data from stability and

forced degradation studies.

Table 1: Stability of Lyophilized FR901379 Formulation

Storage
Condition

Time Point
Assay (% of
Initial)

Total
Impurities (%)

Appearance

25°C / 60% RH 0 100.0 0.2 White Cake

3 Months

6 Months

40°C / 75% RH 0 100.0 0.2 White Cake

1 Month

3 Months

Table 2: Forced Degradation of FR901379

Stress
Condition

Duration
Assay (%
Remaining)

Major
Degradant 1
(Area %)

Major
Degradant 2
(Area %)

0.1 N HCl, 60°C 8 hours

0.1 N NaOH, RT 2 hours

3% H₂O₂, RT 4 hours

Dry Heat, 80°C 72 hours

Photostability ICH Q1B
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Conclusion
The development of a stable formulation of FR901379 is achievable through a well-designed

lyophilization process. Key considerations include the use of appropriate cryo- and

lyoprotectants, and careful control of the pH of the pre-lyophilization solution. A validated

stability-indicating HPLC method is crucial for accurately assessing the stability of the

formulation and for understanding the degradation pathways of the molecule. The protocols

and information provided in these application notes serve as a comprehensive guide for

researchers and drug development professionals working on the formulation of FR901379.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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